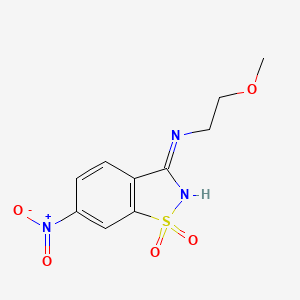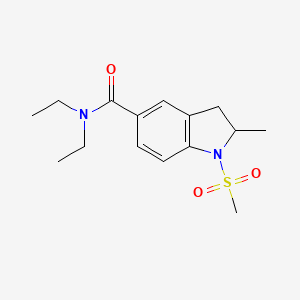![molecular formula C22H32N4 B6071967 1-(cyclohexylmethyl)-N-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine](/img/structure/B6071967.png)
1-(cyclohexylmethyl)-N-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(cyclohexylmethyl)-N-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine is a chemical compound that has shown potential in various scientific research applications. This compound is also known as CPI-1205 and is a small molecule inhibitor of the histone methyltransferase enzyme EZH2. EZH2 is an enzyme that plays a role in the regulation of gene expression, and its inhibition has been shown to have therapeutic potential in various diseases.
Mécanisme D'action
CPI-1205 works by inhibiting the histone methyltransferase enzyme EZH2. EZH2 is involved in the regulation of gene expression, and its inhibition has been shown to have therapeutic potential in various diseases. CPI-1205 inhibits EZH2 by binding to the enzyme's active site and preventing it from methylating histones.
Biochemical and Physiological Effects:
CPI-1205 has been shown to have biochemical and physiological effects in various scientific research applications. In cancer research, CPI-1205 has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. In immunology, CPI-1205 has been shown to modulate the immune response and inhibit the production of pro-inflammatory cytokines. In neurology, CPI-1205 has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using CPI-1205 in lab experiments include its specificity for EZH2, its ability to inhibit the growth of cancer cells, and its potential therapeutic applications in various diseases. The limitations of using CPI-1205 in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on CPI-1205, including:
1. Further investigation of its mechanism of action and its potential therapeutic applications in various diseases.
2. Development of more potent and selective inhibitors of EZH2.
3. Investigation of the potential synergy between CPI-1205 and other cancer therapies.
4. Investigation of the potential use of CPI-1205 in combination with immunotherapy.
5. Investigation of the potential use of CPI-1205 in the treatment of neurodegenerative diseases.
Conclusion:
In conclusion, CPI-1205 is a small molecule inhibitor of the histone methyltransferase enzyme EZH2 that has shown potential in various scientific research applications. Its inhibition of EZH2 has been shown to have therapeutic potential in various diseases, including cancer, immunological disorders, and neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of CPI-1205 involves several steps, including the reaction of 2-pyridinylboronic acid with 1-bromo-2-cyclohexylethane, followed by the reaction of the resulting compound with 1-(2-chloroethyl)piperidine. The final step involves the reaction of the resulting compound with 1-(2-pyrrolidin-1-yl-ethyl)imidazole.
Applications De Recherche Scientifique
CPI-1205 has shown potential in various scientific research applications, including cancer research, immunology, and neurology. In cancer research, CPI-1205 has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. In immunology, CPI-1205 has been shown to modulate the immune response and inhibit the production of pro-inflammatory cytokines. In neurology, CPI-1205 has been shown to improve cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
1-(cyclohexylmethyl)-N-[(1-pyridin-2-ylpyrrol-2-yl)methyl]piperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4/c1-2-8-19(9-3-1)17-25-14-6-10-20(18-25)24-16-21-11-7-15-26(21)22-12-4-5-13-23-22/h4-5,7,11-13,15,19-20,24H,1-3,6,8-10,14,16-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPGXTWALRGGDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCCC(C2)NCC3=CC=CN3C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(dimethylamino)benzaldehyde [5-(4-ethoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6071886.png)
![1-({1-isobutyl-2-[(tetrahydro-2-furanylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-methoxypiperidine](/img/structure/B6071887.png)
![4-{[3-[4-(acetyloxy)phenyl]-2-(benzoylamino)acryloyl]amino}benzoic acid](/img/structure/B6071899.png)
![3-[(4-benzyl-1H-1,2,3-triazol-1-yl)methyl]-N-isopropyl-1-piperidinecarboxamide](/img/structure/B6071904.png)

![1-[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6071923.png)

![4-chloro-N-{[(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B6071947.png)
![2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-5,6,7,8-tetrahydro-4(1H)-quinazolinone](/img/structure/B6071954.png)

![1-({1-[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}methyl)-1,4-diazepan-5-one bis(trifluoroacetate)](/img/structure/B6071969.png)

![[3-(2-phenoxyethyl)-1-(6-quinolinylcarbonyl)-3-piperidinyl]methanol](/img/structure/B6071992.png)
![methyl {6-chloro-4-methyl-7-[(4-nitrobenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B6072000.png)